

Cross-Verification of Cyclopentanethiol Properties with Literature Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentanethiol

Cat. No.: B157770

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This guide provides a comprehensive cross-verification of the physicochemical properties of **Cyclopentanethiol** (CAS: 1679-07-8) against established literature values. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the accurate use and evaluation of this compound. All experimental data is supported by detailed methodologies for reproducibility.

Physicochemical Properties Comparison

The following table summarizes the key physical and chemical properties of **Cyclopentanethiol**, comparing experimentally determined values with those cited in scientific literature. This side-by-side comparison is crucial for verifying product identity and purity.

Property	Literature Value	Reference
Molecular Formula	C ₅ H ₁₀ S	[1]
Molecular Weight	102.20 g/mol	[2]
Boiling Point	129-131 °C at 745 mmHg	[3]
146.00 °C	[1]	
41.00-42.00 °C at 16.00 mmHg	[2]	
Density	0.955 g/mL at 25 °C	[3]
0.9735 g/cm ³	[1]	
0.920-0.925 g/mL	[2]	
Refractive Index	n _D /20 1.4902	[3]
1.488	[2]	
Flash Point	25 °C (77 °F) - closed cup	[3]
Solubility	Slightly soluble in water; soluble in alcohol and oils.	[1][3]
758 mg/L at 25 °C (calculated)	[2]	

Experimental Protocols

Detailed methodologies for the determination of the key properties are provided below to ensure transparency and enable accurate replication of results.

1. Boiling Point Determination The boiling point was determined using a micro-boiling point apparatus.[4] A small sample of **Cyclopentanethiol** (approx. 0.5 mL) was placed in a test tube with a sealed capillary tube inverted within it. The apparatus was heated gently, and the temperature at which a rapid and continuous stream of bubbles emerged from the capillary, and upon cooling, the liquid re-entered the capillary, was recorded as the boiling point.[5] Atmospheric pressure was recorded to correct the observed boiling point if necessary.

2. Density Measurement The density of the liquid was determined using a pre-calibrated pycnometer (density bottle).[6] The empty pycnometer was first weighed on an analytical balance. It was then filled with **Cyclopentanethiol**, ensuring no air bubbles were present, and weighed again at a controlled temperature of 25 °C. The density was calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7][8]

3. Refractive Index Measurement An Abbe refractometer was used to measure the refractive index.[9] A few drops of **Cyclopentanethiol** were placed on the prism surface. The measurement was taken at 20°C using the sodium D-line (589 nm) as the light source. The instrument provides a direct reading of the refractive index (nD).[9]

4. Flash Point Determination The flash point was determined using a Pensky-Martens closed-cup tester.[10][11] The sample was heated at a slow, constant rate in the closed cup. An ignition source was periodically applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[12]

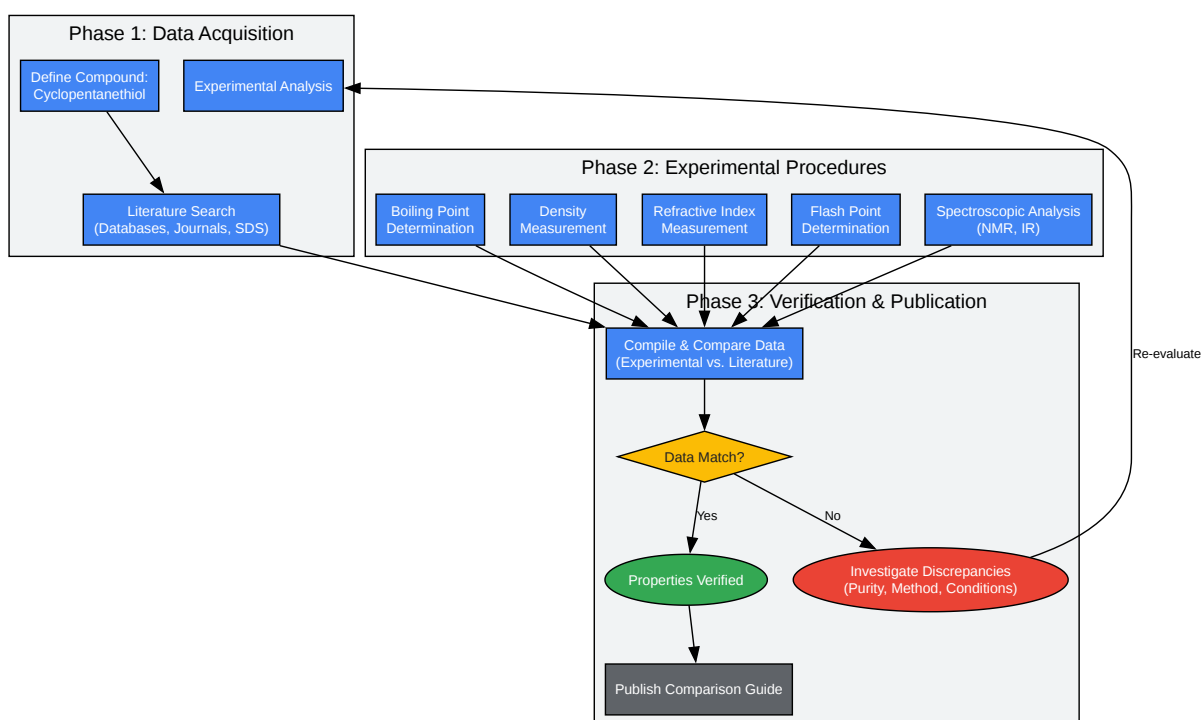
5. Solubility Assessment A qualitative analysis of solubility was performed.[13] A small, measured amount of **Cyclopentanethiol** was added to test tubes containing various solvents (water, ethanol, diethyl ether). The tubes were agitated, and the miscibility was observed. For quantitative determination, a saturated solution would be prepared, and its concentration analyzed, for instance, by gravimetric methods.[14]

6. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The principle of NMR relies on the magnetic properties of atomic nuclei, like ^1H or ^{13}C . [15][16] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific radiofrequency.[17] This resonance frequency is highly sensitive to the chemical environment, providing detailed information about molecular structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample.[18] The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule.[19] This results in a unique spectral fingerprint, allowing for the identification of functional groups.[20]

Workflow and Data Verification

The following diagram illustrates the logical workflow for the cross-verification of chemical properties, from initial literature review to final data comparison and publication.



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